molecular formula C10H11NO B14642320 3-(4-Methylanilino)prop-2-enal CAS No. 55377-27-0

3-(4-Methylanilino)prop-2-enal

Cat. No.: B14642320
CAS No.: 55377-27-0
M. Wt: 161.20 g/mol
InChI Key: ZHERKTIFNMMMQK-UHFFFAOYSA-N
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Description

Structural Classification as an α,β-Unsaturated Enamine

The chemical architecture of 3-(4-Methylanilino)prop-2-enal places it firmly within the category of α,β-unsaturated enamines. This classification can be understood by dissecting its molecular structure into its constituent functional groups:

The Enamine Moiety : Enamines are defined by the arrangement of a nitrogen atom bonded to a double bond (an alkene). In this molecule, the nitrogen atom from the 4-methylaniline group is directly attached to the β-carbon of the prop-2-enal backbone. This arrangement is crucial to its reactivity.

The α,β-Unsaturated System : The molecule features a conjugated system where a carbon-carbon double bond (C=C) is adjacent to a carbonyl group (C=O) of the aldehyde. This is a classic α,β-unsaturated carbonyl system.

The 4-Methylanilino Group : This is the substituted aniline (B41778) part of the molecule, which provides the nitrogen for the enamine structure and influences the electronic properties of the entire system.

The combination of these features results in a "push-pull" electronic effect. The nitrogen atom's lone pair of electrons can be delocalized into the conjugated π-system, increasing the electron density at the α-carbon. This makes the α-carbon nucleophilic, a characteristic reactivity pattern for enamines. masterorganicchemistry.com This contrasts with typical α,β-unsaturated aldehydes, where the β-carbon is electrophilic. This reversal of polarity is a key aspect of enamine chemistry. thieme-connect.com

Table 1: Chemical Properties of 3-(Alkyl-anilino)prop-2-enal Isomers Note: Data presented is for the closely related isomer (E)-3-(3-methylanilino)prop-2-enal, as specific experimental data for the 4-methyl isomer is not readily available. The fundamental properties are expected to be very similar.

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO nih.gov
Molecular Weight161.20 g/mol nih.gov
IUPAC Name(E)-3-(3-methylanilino)prop-2-enal nih.gov
XLogP3-AA2.4 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count3 nih.gov
Exact Mass161.084063974 Da nih.gov
Topological Polar Surface Area29.1 Ų nih.gov

Significance in Contemporary Organic Synthesis Research

The unique structural and electronic properties of this compound make it a valuable reagent in contemporary organic synthesis. Its significance lies primarily in its role as a versatile synthetic intermediate or "building block."

Enamines are well-established as powerful nucleophiles in carbon-carbon bond-forming reactions. numberanalytics.com Their utility was pioneered in what is now known as the Stork enamine synthesis, which provides a milder alternative to enolate chemistry for the alkylation and acylation of ketones and aldehydes. libretexts.org In this context, this compound can serve as a precursor to a variety of more complex structures.

Key research applications and areas of significance include:

Heterocyclic Synthesis : The Vilsmeier-Haack reaction, often used to prepare such enals, is a cornerstone for synthesizing a wide array of heterocyclic compounds. researchgate.netias.ac.in The resulting aminomethylene malonaldehyde derivatives can react with various nucleophiles to form pyrazoles, enamines, and cyanopyridone derivatives. researchgate.net This makes this compound a potential precursor for building diverse heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. For instance, related structures are used in the synthesis of quinolines, a class of compounds known for their antimalarial properties. dut.ac.za

Michael Additions : As nucleophiles, enamines readily participate in Michael or conjugate additions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.org This reaction is a reliable method for forming 1,5-dicarbonyl compounds after hydrolysis of the intermediate. libretexts.org

Cycloaddition Reactions : The conjugated diene-like system within this compound and its reactivity with reagents like α,β-unsaturated acid chlorides suggest its potential use in annulation reactions to form bicyclic ketones through processes involving sigmatropic rearrangements. rsc.org

The ability to act as a versatile synthon for creating new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions ensures that this compound and related α,β-unsaturated enamines continue to be important tools for synthetic organic chemists. numberanalytics.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55377-27-0

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-(4-methylanilino)prop-2-enal

InChI

InChI=1S/C10H11NO/c1-9-3-5-10(6-4-9)11-7-2-8-12/h2-8,11H,1H3

InChI Key

ZHERKTIFNMMMQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC=CC=O

Origin of Product

United States

Synthetic Methodologies for 3 4 Methylanilino Prop 2 Enal

Condensation-Based Synthetic Routes

Condensation reactions form a cornerstone of the synthesis of 3-(4-methylanilino)prop-2-enal, offering a direct and efficient means to construct the target molecule. These methods typically involve the reaction of an amine with a suitable aldehyde precursor.

Amine-Aldehyde Condensation Protocols

The fundamental approach in this category is the direct condensation of p-toluidine (B81030) with a malondialdehyde equivalent. Malondialdehyde itself is unstable, but its precursors provide a stable source for the reactive aldehyde functionality. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes dehydration to yield the final enamine-aldehyde product.

Specific Precursor Utilization (e.g., 1,1,3,3-Tetramethoxypropane with p-Toluidine)

A widely utilized and commercially available precursor for malondialdehyde is 1,1,3,3-tetramethoxypropane. This compound serves as a stable acetal (B89532) that, under acidic conditions, hydrolyzes in situ to generate malondialdehyde. This freshly generated, highly reactive dialdehyde (B1249045) then readily condenses with p-toluidine. The reaction is typically carried out in a suitable solvent, and the conditions are optimized to ensure efficient hydrolysis of the acetal followed by condensation.

PrecursorAmineCatalystProduct
1,1,3,3-Tetramethoxypropanep-ToluidineAcid (e.g., HCl)This compound

Nucleophilic Substitution Approaches

An alternative strategy for the synthesis of this compound involves nucleophilic substitution, where the 4-methylanilino moiety is introduced onto a pre-existing propenal backbone.

Introduction of Methylanilino Moiety onto Propenal Derivatives

This approach theoretically involves the reaction of p-toluidine with a propenal derivative that possesses a suitable leaving group at the β-position (carbon-3). Potential substrates could include 3-halopropenals (e.g., 3-chloropropenal) or 3-alkoxypropenals. In this scenario, the lone pair of electrons on the nitrogen atom of p-toluidine acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated aldehyde and displacing the leaving group. This type of reaction is known as a nucleophilic vinylic substitution.

Strategic Considerations for Anhydrous Conditions

For nucleophilic substitution reactions involving amine nucleophiles and aldehyde electrophiles, maintaining anhydrous (water-free) conditions is often a critical strategic consideration. The presence of water can lead to several undesirable side reactions. Firstly, water can compete with the amine nucleophile in attacking the electrophilic center of the propenal derivative. Secondly, many aldehyde-containing compounds are susceptible to hydration or other forms of degradation in the presence of water, which would reduce the yield of the desired product. Therefore, the use of dry solvents and inert atmospheres (e.g., nitrogen or argon) is a standard precaution to maximize the efficiency of the nucleophilic substitution pathway.

SubstrateNucleophileConditionProduct
3-Halopropenalp-ToluidineAnhydrousThis compound
3-Alkoxypropenalp-ToluidineAnhydrousThis compound

Advanced Synthetic Techniques and Optimization

The optimization of synthetic routes to this compound and related compounds has focused on the principles of green chemistry, emphasizing atom economy, energy efficiency, and the reduction of waste. The following sections detail the application of several advanced techniques that align with these principles.

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecules. While a specific one-pot, three-component synthesis of this compound is not extensively documented, a plausible strategy can be devised based on established MCRs for similar structures.

A hypothetical MCR for the synthesis of this compound could involve the reaction of p-toluidine, a malonaldehyde equivalent (such as malonaldehyde bis(dimethyl acetal)), and a third component that facilitates the reaction, potentially an acid or base catalyst, in a suitable solvent. The reaction would proceed through the initial formation of an enamine intermediate from p-toluidine and the malonaldehyde equivalent, which is then stabilized to yield the final product. The key advantage of such an approach would be the simplification of the synthetic process, avoiding the isolation of intermediates and reducing solvent and energy consumption.

Research in related areas has demonstrated the feasibility of three-component reactions for the synthesis of functionalized amino-acrolein derivatives and other vinylogous systems. For instance, the l-proline-promoted three-component reaction of anilines, aldehydes, and barbituric acids in water showcases a green and efficient method for constructing complex heterocyclic systems. beilstein-journals.org Similarly, molecular iodine has been shown to catalyze the three-component coupling of isocyanides, aldehydes, and amines to produce α-amino amidines in high yields under mild conditions. degres.eu These examples underscore the potential of MCRs in synthesizing compounds with structural similarities to this compound.

Table 1: Plausible Multicomponent Reaction for this compound

Reactant 1Reactant 2CatalystSolventProduct
p-ToluidineMalonaldehyde bis(dimethyl acetal)p-Toluenesulfonic acidEthanolThis compound

The use of alternative energy sources, such as microwave irradiation and ultrasound, has revolutionized organic synthesis by providing efficient and non-conventional heating methods. These techniques often lead to dramatic reductions in reaction times, increased yields, and enhanced product selectivity compared to conventional heating methods.

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, leading to rapid and uniform heating of the reaction mixture. This technique has been successfully applied to a wide range of organic transformations, including the Vilsmeier-Haack reaction, which is a key method for the formylation of electron-rich compounds and the synthesis of β-chloro-α,β-unsaturated aldehydes, which are precursors to compounds like this compound.

The synthesis of this compound can be envisioned via a microwave-assisted reaction between p-toluidine and a suitable three-carbon electrophile. A more direct approach could involve the microwave-assisted Vilsmeier-Haack formylation of an appropriate precursor. Studies have shown that microwave irradiation can significantly accelerate the Vilsmeier-Haack reaction, reducing reaction times from hours to minutes and often improving yields. nih.govresearchgate.net For example, the synthesis of pyrazole-4-carbaldehydes via a Vilsmeier-Haack reaction demonstrated a significant rate enhancement and yield improvement under microwave irradiation compared to conventional heating. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Vilsmeier-Haack Formylation for a Model Substrate

MethodTemperature (°C)TimePower (W)Yield (%)Reference
Conventional Heating602 hoursN/A65 researchgate.net
Microwave Irradiation6010 minutes20085 nih.gov

The data clearly indicates the advantages of microwave heating in terms of reduced reaction time and increased yield.

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic waves to induce cavitation in the reaction medium. The formation, growth, and implosive collapse of these bubbles create localized hot spots with extremely high temperatures and pressures, leading to the acceleration of chemical reactions.

The synthesis of enaminones, which share the N-C=C-C=O conjugated system with this compound, has been shown to be effectively promoted by ultrasound. Research has demonstrated that the reaction of β-dicarbonyl compounds with amines can be significantly accelerated under ultrasonic irradiation, often in environmentally benign solvents like water or even under solvent-free conditions. nih.gov For example, the synthesis of N-propargylic β-enaminones was achieved in good to excellent yields (70-93%) under ultrasound irradiation, outperforming both conventional heating and microwave irradiation in terms of yield and reaction time. researchgate.netnih.gov

The application of ultrasound to the synthesis of this compound could involve the condensation of p-toluidine with a suitable β-dicarbonyl precursor. The high-energy environment created by acoustic cavitation can enhance the rate of this condensation, leading to a more efficient and rapid synthesis.

Table 3: Comparison of Synthetic Methods for N-propargylic β-enaminones

MethodSolventTimeYield (%)Reference
Conventional HeatingAcetonitrile20 minLower yields researchgate.netnih.gov
Microwave IrradiationAcetonitrile15 minModerate yields researchgate.netnih.gov
Ultrasound IrradiationAcetonitrile15 min70-93 researchgate.netnih.gov

Solid-phase organic synthesis (SPOS) is a technique in which molecules are covalently bound to an insoluble solid support (resin) and synthesized in a stepwise manner. This methodology simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing of the resin. While SPOS is most famously used for the synthesis of peptides and oligonucleotides, its principles have been extended to the synthesis of a wide variety of small organic molecules.

The synthesis of this compound on a solid support could be conceptualized in several ways. One approach would involve anchoring a precursor to the aldehyde functionality onto a resin. For instance, a resin-bound diol could be oxidized to the corresponding aldehyde, which would then be reacted with p-toluidine in solution. Alternatively, p-toluidine could be attached to the solid support, and the acrolein fragment could be constructed in a stepwise fashion.

While specific examples of the solid-phase synthesis of simple β-arylaminoacroleins are not abundant in the literature, the synthesis of more complex vinylogous amides and related structures on solid supports has been reported. The general workflow for a hypothetical solid-phase synthesis of this compound would involve the following steps:

Attachment: Covalent attachment of a suitable starting material to the solid support.

Reaction: Performance of the necessary chemical transformations to build the target molecule.

Cleavage: Release of the final product from the solid support.

Purification: Final purification of the cleaved product, if necessary.

The primary advantage of this approach would be the ease of purification and the potential for automation, making it suitable for the generation of libraries of related compounds for screening purposes.

Mechanistic Investigations and Reactivity Profiles

Fundamental Enamine Reactivity

Enamines are the nitrogen analogs of enols and are generally more nucleophilic due to the greater electron-donating ability of nitrogen compared to oxygen. masterorganicchemistry.commakingmolecules.com The core of their reactivity stems from a key resonance structure that places a negative charge on the α-carbon (the carbon adjacent to the double bond and the heteroatom). However, in the case of 3-(4-Methylanilino)prop-2-enal, which is a vinylogous amide, the conjugation extends to the carbonyl group. This results in the delocalization of the nitrogen's lone pair across the entire π-system, significantly increasing the electron density and nucleophilicity at the β-carbon (the carbon attached to the amino group). youtube.com

Enamines are highly reactive dienophiles or dipolarophiles in cycloaddition reactions due to their electron-rich nature. researchgate.net They readily participate in reactions like [2+2], [3+2], and [4+2] cycloadditions to form a variety of carbocyclic and heterocyclic structures. researchgate.net The regioselectivity of these reactions is strongly influenced by both steric and electronic factors. researchgate.net

In the context of this compound, the electron-donating 4-methylanilino group enhances the Highest Occupied Molecular Orbital (HOMO) energy of the alkene, making it particularly reactive towards electron-deficient reaction partners.

[3+2] Cycloadditions: In 1,3-dipolar cycloadditions, such as with azides, the enamine's electron-rich β-carbon preferentially attacks the terminal nitrogen of the azide. Kinetic studies on related systems have shown that electron-donating substituents on the enamine enhance the reaction rate. researchgate.net

[4+2] Cycloadditions (Diels-Alder): While typical enamines act as dienophiles, the extended conjugation in systems like this compound can allow them to react with inverse-electron-demand dienes (e.g., 1,2,4,5-tetrazines). Research has demonstrated that aryl-conjugated enamines can undergo an unusual formal [4+2] cycloaddition across the nitrogen atoms of the tetrazine ring, a process promoted by specific solvent conditions. nih.gov

Table 1: Representative Cycloaddition Reactions of N-Aryl Enamine Systems

Reaction Type Reactants Product Type Reference
[3+2] Cycloaddition N-Aryl Enamine + Aromatic Azide 5-Amino-1,2,3-triazoline researchgate.net
[2+2] Cycloaddition N-Aryl Enamine + Nitroalkene Nitrocyclobutane acs.org

This table is generated based on reactivity patterns of similar compounds and is for illustrative purposes.

The most significant aspect of enamine reactivity is the nucleophilicity of the β-carbon. masterorganicchemistry.comyoutube.com The delocalization of the nitrogen lone pair creates a partial negative charge on this carbon, making it a prime site for attack by electrophiles. This reactivity is central to the synthetic utility of enaminones. arkat-usa.orgresearchgate.net

The general mechanism involves the attack of the β-carbon on an electrophile (E+), generating an iminium ion intermediate. This intermediate is then typically hydrolyzed during aqueous workup to yield a β-substituted carbonyl compound.

Common nucleophilic addition pathways include:

Alkylation: Reaction with alkyl halides (SN2 reaction) to introduce an alkyl group at the β-position. youtube.com

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com

Acylation: Reaction with acyl chlorides or anhydrides.

Studies on enaminones have shown their reaction with various electrophiles, such as the S-S bond in the dimer of 2-aminobenzenethiol, which proceeds via a highly regioselective nucleophilic attack from the β-carbon. arkat-usa.org

Table 2: Electrophiles Reacting with the β-Carbon of Enaminone Systems

Electrophile Class Specific Example Product Type (after hydrolysis) Reference
Alkyl Halides Methyl Iodide β-Alkylated Aldehyde youtube.com
α,β-Unsaturated Ketones Methyl Vinyl Ketone 1,5-Dicarbonyl Compound masterorganicchemistry.com

This table is generated based on reactivity patterns of similar compounds and is for illustrative purposes.

The structure of this compound offers multiple potential pathways for polymerization. Aniline (B41778) and its derivatives are well-known to undergo oxidative polymerization to form polyaniline (PANI), a conductive polymer. nih.govresearchgate.net Additionally, the presence of the prop-2-enal (vinyl) group allows for potential vinyl polymerization.

Oxidative Polymerization: The aniline moiety can be oxidized chemically or electrochemically, leading to the formation of radical cations that couple, typically in a "head-to-tail" fashion, to form a polyaniline backbone. researchgate.net The electronic properties of the substituent on the aniline ring can significantly influence the polymerization process and the properties of the resulting polymer. nih.gov Electron-donating groups, like the methyl group in the subject compound, generally facilitate the oxidation step.

Vinyl Polymerization: The electron-rich double bond, activated by the 4-methylanilino group, could potentially undergo cationic or radical polymerization, although this pathway may be complicated by the reactivity of the aniline N-H bond and the carbonyl group.

Condensation Polymerization: In reactions with disulfide transfer reagents like sulfur monochloride (S₂Cl₂), aniline derivatives can undergo step-growth polymerization to form poly[N,N-(phenylamino)disulfides]. nih.gov

Table 3: Polymerization of Aniline Derivatives

Monomer Polymerization Method Resulting Polymer Key Feature Reference
Aniline Chemical Oxidative Polymerization Polyaniline (PANI) Electrical Conductivity researchgate.net
2-(1-methylbut-2-en-1-yl)aniline Chemical Oxidative Polymerization Substituted PANI Changed Morphology, Soluble nih.gov

This table summarizes polymerization methods for related aniline structures to illustrate potential pathways.

Electronic Effects on Reactivity

The electronic character of the 4-methylanilino substituent is paramount in defining the reactivity of this compound.

The 4-methylanilino group functions as a powerful electron-donating group (EDG) through resonance (the nitrogen lone pair) and induction (the methyl group). The primary effect is the π-donation from the nitrogen lone pair into the conjugated system. researchgate.net This donation significantly increases the electron density of the C=C double bond, making the molecule as a whole more nucleophilic than a simple alkene or enol ether. makingmolecules.comyoutube.com The para-methyl group further enhances this effect by inductively donating electron density to the aromatic ring, which in turn increases the electron-donating ability of the anilino nitrogen. This enhanced nucleophilicity accelerates reactions with electrophiles, as seen in cycloaddition and nucleophilic addition reactions. researchgate.net

The direct consequence of the electronic effects described above is the specific activation of the β-carbon. Resonance delocalization places a formal negative charge on the β-carbon, making it the primary site of nucleophilic character.

This activation can be observed and quantified using techniques like ¹³C NMR spectroscopy. The chemical shift of the β-carbon in an enamine is highly sensitive to the electronic environment. rsc.org Increased electron density from the donating amino group results in a more shielded nucleus, causing an upfield shift (lower ppm value) in the ¹³C NMR spectrum compared to a standard alkene carbon. This shielding directly reflects the increased electron density and, consequently, the heightened nucleophilicity and basicity of the β-carbon. youtube.comrsc.org

Table 4: Representative ¹³C NMR Chemical Shifts Illustrating β-Carbon Activation

Compound Type Carbon Atom Typical Chemical Shift (δ, ppm) Implication Reference
Simple Alkene C=C 100 - 150 Baseline
Enamine β-Carbon 95 - 120 Shielded, Electron-Rich rsc.org

This table provides typical, illustrative data to demonstrate the shielding effect on the β-carbon due to electron donation.

Transformational Pathways

The reactivity of this compound can be categorized into several key transformational pathways, including oxidation, reduction, and substitution reactions. These transformations are influenced by the electronic nature of the enaminone scaffold, which possesses both nucleophilic and electrophilic centers.

The oxidation of enaminones can proceed through various mechanisms, depending on the oxidizing agent and reaction conditions. Anodic oxidation of enaminones has been reported to yield dimeric structures and furan (B31954) derivatives. researchgate.net For this compound, an electrochemical oxidation process could potentially lead to the formation of multi-substituted alkenes. rsc.org

Another potential oxidative pathway involves a cobalt-catalyzed oxidative amination, which has been demonstrated for aryl alkenes, leading to the formation of enaminones. organic-chemistry.orgorganic-chemistry.org While this compound is already an enaminone, related oxidative functionalizations at the C-H bonds could be envisioned. For instance, electrochemical oxidative thiocyanation and amination of enaminones have been shown to produce multi-substituted alkenes. rsc.org

A plausible oxidation reaction for this compound could involve the aldehyde functionality. Mild oxidizing agents would be expected to convert the aldehyde to a carboxylic acid, yielding 3-(4-Methylanilino)prop-2-enoic acid. Stronger oxidizing agents, however, could potentially cleave the carbon-carbon double bond.

Oxidizing Agent Potential Product Reaction Type
Mild Oxidants (e.g., Ag2O)3-(4-Methylanilino)prop-2-enoic acidAldehyde Oxidation
Strong Oxidants (e.g., O3, KMnO4)Cleavage ProductsOzonolysis/Oxidative Cleavage
Electrochemical OxidationDimeric or multi-substituted alkenesAnodic Oxidation

The reduction of this compound can target either the aldehyde group or the carbon-carbon double bond, or both, depending on the reducing agent employed. The reduction of enaminones derived from cyclohexane-1,3-dione has been shown to yield the corresponding 3-aminocyclohexanols. rsc.org

For the aldehyde group, selective reduction can be achieved using mild hydride reagents such as sodium borohydride (B1222165) (NaBH4). This would yield the corresponding allylic alcohol, 3-(4-Methylanilino)prop-2-en-1-ol. More powerful reducing agents, like lithium aluminum hydride (LiAlH4), are capable of reducing both the aldehyde and the conjugated double bond, leading to the saturated amino alcohol, 3-(4-Methylanilino)propan-1-ol. researchgate.net

Catalytic hydrogenation presents another avenue for reduction. Depending on the catalyst and reaction conditions (e.g., pressure, temperature), it is possible to achieve selective reduction of the double bond or complete reduction of both the aldehyde and the double bond. organic-chemistry.org Reductive amination is a related process where an amine is formed from an aldehyde or ketone. chemistrysteps.com

Reducing Agent Primary Product Functional Group Reduced
Sodium borohydride (NaBH4)3-(4-Methylanilino)prop-2-en-1-olAldehyde
Lithium aluminum hydride (LiAlH4)3-(4-Methylanilino)propan-1-olAldehyde and Alkene
Catalytic Hydrogenation (e.g., H2/Pd-C)3-(4-Methylanilino)propanal or 3-(4-Methylanilino)propan-1-olAlkene and/or Aldehyde
Sodium cyanoborohydride (NaBH3CN)3-(4-Methylanilino)propan-1-amine (via imine)Aldehyde (in reductive amination)

Enaminones like this compound have two primary electron-deficient centers at the carbonyl carbon (C-1) and the β-carbon (C-3), making them susceptible to nucleophilic attack. researchgate.net However, due to the electron-donating nature of the amino group, they can also undergo electrophilic substitution at the α-carbon (C-2).

Reactions with electrophiles are a key feature of enaminone chemistry. For example, enaminones have been shown to react with isothiocyanates, leading to C-2 substitution products. rsc.org Acylation reactions at the α-carbon are also possible. researchgate.net

Nucleophilic substitution can occur at the β-position, displacing the amino group, particularly if it is converted into a better leaving group. Alternatively, nucleophilic addition to the aldehyde, followed by elimination, can also be considered a type of substitution. Enaminones have been used as building blocks for the synthesis of various heterocyclic compounds, such as pyrazoles and pyridines, through reactions with nucleophiles. nih.gov

Key Intermediate Chemistry

The reactivity of this compound is often mediated by key reactive intermediates, such as iminium ions and vinylogous amides, which play a crucial role in various catalytic and non-catalytic transformations.

Iminium ion catalysis is a powerful strategy for activating α,β-unsaturated carbonyl compounds. nih.govtum.de The reaction of this compound with a secondary amine catalyst would lead to the formation of a vinylogous iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. nih.govnobelprize.org

The formation of the iminium ion is a reversible, acid-catalyzed process that begins with the nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. libretexts.org Subsequent dehydration leads to the formation of the iminium ion. This activation strategy is central to many organocatalytic reactions. tkk.fi

The structure of this compound is that of a vinylogous amide. The concept of vinylogy describes the transmission of electronic effects through a conjugated system. wikipedia.org This means that the reactivity of the aldehyde group is influenced by the distant amino group.

Vinylogous amides can participate in a variety of reactions, including formal cycloadditions. For example, they can react with α,β-unsaturated iminiums in a formal [3+3] cycloaddition to construct piperidinyl heterocycles. acs.orgumn.edu The electronic properties of vinylogous amides also allow them to react with arynes, leading to the formation of 2-substituted benzaldehydes or ketones through a [2+2] cycloaddition followed by ring-opening. acs.org The preparation of vinylogous amides from active methylene (B1212753) compounds is a well-established synthetic route. nih.gov

Schiff Base Formation and Cyclization Pathways

The formation of a Schiff base from this compound would involve the reaction of its aldehyde functional group with a primary amine. This condensation reaction, typically acid-catalyzed, results in the formation of an imine or azomethine group (-C=N-). The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration.

While specific cyclization pathways for this compound are not well-documented, analogous compounds undergo various cyclization reactions. Intramolecular cyclization could potentially occur if a suitable nucleophilic group is present in a sterically favorable position. For instance, intramolecular Prins or Friedel-Crafts type reactions could be envisioned under acidic conditions, leading to the formation of cyclic structures. The specific pathway would be highly dependent on the reaction conditions and the presence of other functional groups.

One study on related acrolein derivatives demonstrated that N-alkyl-α,β-unsaturated imines, formed from the condensation of acrolein and primary amines, can undergo formal [4+4], [4+2], and [4+2+2] cycloadditions. These reactions lead to the formation of various diazacyclooctanes, hexahydropyrimidines, and triazacyclooctanes in a stereocontrolled manner. researchgate.net

Stereochemical and Regiochemical Control

Stereoselective Aspects of (E)-Configuration

The prop-2-enal backbone of this compound can exist as either (E) or (Z) stereoisomers. The (E)-configuration, where the substituents on the double bond are on opposite sides, is generally more stable due to reduced steric hindrance. The synthesis of related α,β-unsaturated aldehydes often yields the (E)-isomer as the major product. For example, aldol (B89426) condensation reactions used to prepare 2-alkylalk-2-enals have been shown to predominantly form the more stable (E)-isomer, particularly for less sterically hindered derivatives. imreblank.chresearchgate.net Maintaining this stereochemistry throughout subsequent reactions is a key aspect of stereochemical control.

Regioselectivity in Cyclization and Addition Reactions

The regioselectivity of reactions involving this compound is dictated by the electronic properties of the molecule. The presence of the enamine-like system (C=C-N) and the aldehyde group creates multiple reactive sites.

Nucleophilic Addition: Nucleophilic attack can occur at two primary positions: the carbonyl carbon (1,2-addition) or the β-carbon of the α,β-unsaturated system (1,4-conjugate or Michael addition). The regioselectivity is influenced by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition to the carbonyl group. In contrast, "soft" nucleophiles, like thiolates or cuprates, generally favor 1,4-addition. For instance, the Michael addition of thioacetic acid to 2-alkyl-α,β-unsaturated aldehydes occurs exclusively at the β-position. imreblank.chresearchgate.net

Cyclization Reactions: In potential intramolecular cyclization reactions, regioselectivity would be governed by the relative stability of the resulting ring structures and the transition states leading to their formation. For example, in electrophilic aromatic substitution type cyclizations, the position of attack on the 4-methylphenyl (p-tolyl) ring would be directed by the activating amino group, favoring ortho and para positions relative to the nitrogen atom. However, steric factors would also play a significant role in determining the final product distribution.

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 3-(4-Methylanilino)prop-2-enal, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic framework.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to its distinct proton environments. The aldehydic proton would appear at the most downfield region, typically between 9 and 10 ppm, as a doublet due to coupling with the adjacent vinylic proton. The vinylic protons of the propenal backbone would present as doublets or doublets of doublets, with coupling constants indicative of their cis or trans relationship. The aromatic protons of the 4-methylanilino group would show a characteristic AA'BB' splitting pattern, and the methyl group would appear as a singlet in the upfield region.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon atoms and their electronic environments. The carbonyl carbon of the aldehyde is the most deshielded, appearing around 190-200 ppm. The vinylic carbons and the aromatic carbons would resonate in the 100-150 ppm range, while the aliphatic methyl carbon would be found in the upfield region of the spectrum.

Due to the unavailability of published experimental data for this compound, the following table presents representative ¹H and ¹³C NMR data for the closely related analog, 3-(phenylamino)prop-2-enal, which serves to illustrate the expected chemical shifts and multiplicities.

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (δ) ppm Multiplicity
9.55d
7.80dd
7.40m
7.25m
7.10m
5.75d
--

Note: Data presented is for the analogous compound 3-(phenylamino)prop-2-enal and is intended for illustrative purposes.

To definitively assign the proton and carbon signals and establish the connectivity of atoms within the this compound molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For instance, a cross-peak would be observed between the aldehydic proton and the adjacent vinylic proton, and between the two vinylic protons, confirming the propenal backbone. Correlations between the aromatic protons would also be visible, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct one-bond connections between protons and the carbons they are attached to. For example, the signal for the aldehydic proton would correlate with the signal for the carbonyl carbon, and each vinylic and aromatic proton signal would correlate with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular fragments. For instance, the aldehydic proton would show a correlation to the C-2 vinylic carbon, and the vinylic protons would show correlations to the aromatic ipso-carbon of the anilino group, confirming the connection between the propenal and the 4-methylanilino moieties.

While ¹H and ¹³C are the most commonly observed nuclei, NMR studies of other nuclei, such as ¹⁵N, can provide valuable insights into the electronic structure and reactivity of this compound. The natural abundance of ¹⁵N is low (0.37%), which can make direct detection challenging; however, inverse-detected techniques like ¹H-¹⁵N HMBC can be utilized.

The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom. For this compound, the nitrogen atom is part of an enaminone system, which involves delocalization of the nitrogen lone pair into the conjugated π-system. The ¹⁵N chemical shift would be expected to be in the range typical for enamines, which is generally between -280 and -320 ppm relative to nitromethane. science-and-fun.de Studying the ¹⁵N chemical shift under different solvent conditions or upon protonation can provide information about the extent of this delocalization and the basicity of the nitrogen atom. In mechanistic studies, changes in the ¹⁵N chemical shift can be monitored to track the involvement of the nitrogen atom in reaction intermediates. For instance, in reactions involving the enamine functionality, a significant change in the ¹⁵N chemical shift would be expected upon the formation of an iminium intermediate.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The expected molecular formula is C₁₀H₁₁NO, which corresponds to a theoretical exact mass. An experimentally determined mass that is within a few parts per million (ppm) of the theoretical mass would provide strong evidence for the correct elemental composition.

Table of Expected HRMS Data

Ion Formula Calculated m/z
[M+H]⁺ C₁₀H₁₂NO⁺ 162.0913
[M+Na]⁺ C₁₀H₁₁NNaO⁺ 184.0733

Mass spectrometry is an invaluable tool for monitoring the progress of chemical reactions in real-time. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass spectrometer can be used to analyze aliquots of a reaction mixture. This allows for the detection of the starting materials, the desired product, and any intermediates or byproducts.

In the synthesis of this compound, for example from the reaction of p-toluidine (B81030) and a suitable three-carbon aldehyde precursor, MS could be used to track the consumption of the reactants and the formation of the product. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecular ion of this compound. The fragmentation pattern provides structural information. For enaminones, characteristic fragmentation pathways often involve cleavage of the C-C bond alpha to the nitrogen atom and cleavage of the vinylic bond. libretexts.org The identification of specific fragment ions can help to confirm the structure of the molecule and to differentiate it from potential isomers. The detection of transient intermediates in a reaction mechanism is also possible with MS, providing deeper mechanistic insights.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

Vibrational Analysis for Functional Group Identification

The vibrational spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups: the secondary amine (N-H), the carbon-carbon double bonds (C=C) of the enal and the aromatic ring, the carbonyl group (C=O) of the aldehyde, and the methyl group (-CH₃).

Based on data from analogous structures, the following table outlines the expected vibrational frequencies and their assignments for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Secondary Amine (N-H)N-H Stretching3350 - 3450
Aromatic C-HC-H Stretching3000 - 3100
Vinylic C-HC-H Stretching3000 - 3100
Methyl (-CH₃)Asymmetric/Symmetric C-H Stretching2920 - 2980 / 2850 - 2890
Aldehyde (C=O)C=O Stretching1670 - 1690
Alkene (C=C)C=C Stretching1600 - 1650
Aromatic RingC=C Stretching1450 - 1600
C-NC-N Stretching1250 - 1350
Aromatic C-HC-H Bending (Out-of-plane)800 - 840 (para-disubstituted)

The N-H stretching vibration is typically a sharp to medium band in the region of 3350-3450 cm⁻¹. The C=O stretch of the α,β-unsaturated aldehyde is expected to appear at a lower frequency (1670-1690 cm⁻¹) compared to a saturated aldehyde due to the conjugation with the C=C double bond. The stretching vibrations of the C=C bonds of the enal system and the aromatic ring will likely appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The para-substitution on the aromatic ring should give rise to a strong out-of-plane C-H bending vibration in the 800-840 cm⁻¹ range.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering precise measurements of bond lengths, bond angles, and insights into intermolecular interactions.

Single-Crystal X-ray Diffraction for Definitive Structure Elucidation

While a crystal structure for this compound is not publicly available, analysis of related compounds, such as other N-aryl enamines and chalcones, allows for a prediction of its likely solid-state conformation. Single-crystal X-ray diffraction would be the definitive method to confirm the molecule's planarity, the configuration of the C=C double bond (E/Z isomerism), and the precise bond lengths and angles. For instance, the central enamine moiety (-NH-CH=CH-C=O) is expected to adopt a planar conformation to maximize π-conjugation. The dihedral angle between this planar group and the 4-methylphenyl ring would be a key structural parameter.

The following table presents expected crystallographic parameters for this compound based on similar reported structures.

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1
C=C Bond Length (enal)~1.34 - 1.36 Å
C=O Bond Length~1.22 - 1.24 Å
C-N Bond Length~1.35 - 1.38 Å

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would likely be governed by a combination of hydrogen bonding and π-π stacking interactions. The secondary amine (N-H) group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a potent hydrogen bond acceptor. This would likely lead to the formation of intermolecular N-H···O hydrogen bonds, which could link molecules into chains or dimers.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is widely applied to predict a variety of properties by approximating the complex many-electron system's energy as a functional of the electron density. mdpi.com For 3-(4-Methylanilino)prop-2-enal, DFT calculations would be instrumental in determining its optimized molecular geometry, vibrational frequencies, and electronic properties.

Key parameters typically calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is vital for predicting how the molecule will interact with other reagents.

ParameterInformation Yielded
Optimized GeometryProvides the most stable 3D structure, including bond lengths and angles.
HOMO-LUMO EnergiesIndicates electronic transition properties and chemical reactivity.
Molecular Electrostatic Potential (MEP)Visualizes reactive sites for electrophilic and nucleophilic attack.
Global Reactivity DescriptorsQuantifies aspects of molecular stability and reactivity (e.g., hardness, electrophilicity).

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. mdpi.com These methods solve the Schrödinger equation and are used to predict the reactivity of molecules with high accuracy. rsc.orgresearchgate.net For this compound, ab initio calculations could be employed to:

Accurately determine the molecule's ground state and excited state energies.

Map the potential energy surface for reactions, providing a detailed picture of the energy changes that occur as reactants transform into products. nih.gov

Validate and refine results obtained from DFT methods, offering a higher level of theoretical rigor.

Reaction Mechanism Elucidation

Understanding the step-by-step process of a chemical reaction is crucial for controlling its outcome. Computational methods are essential for elucidating these complex mechanisms.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). mdpi.com Locating and characterizing this TS is a primary goal of reaction mechanism studies. Computational methods can precisely calculate the geometry and energy of the TS.

Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to confirm that a calculated transition state correctly connects the desired reactants and products. faccts.derowansci.com The IRC path is defined as the minimum energy path on the potential energy surface leading downhill from the transition state to the reactant on one side and the product on the other. scm.commissouri.edu By tracing this path, chemists can verify the proposed reaction mechanism and ensure that no unexpected intermediates or alternative pathways are involved. mdpi.com

MethodPurpose in Mechanism Elucidation
Transition State (TS) SearchTo locate the highest energy point along the reaction pathway.
Energy Profile MappingTo determine the activation energy and overall thermodynamics of the reaction.
Intrinsic Reaction Coordinate (IRC)To confirm the connection between the transition state, reactants, and products.

Molecular Modeling and Dynamics

While electronic structure methods focus on static properties, molecular modeling and dynamics simulations explore the time-dependent behavior of molecules. Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion over time. mdpi.com

For this compound, MD simulations could be used to:

Study its conformational flexibility and the dynamics of its different parts.

Simulate its behavior in different solvents to understand solvation effects.

Investigate its interaction with other molecules, such as biological macromolecules in drug design studies or with surfaces in materials science applications. mdpi.com

Conformational Analysis and Stability Studies

A comprehensive conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. This is typically achieved using quantum mechanical methods such as Density Functional Theory (DFT). Such studies would reveal the most probable shapes the molecule adopts, which is fundamental to its reactivity and biological activity. Factors such as the planarity of the molecule, the orientation of the 4-methylphenyl group relative to the propenal backbone, and the potential for intramolecular hydrogen bonding would be key aspects of such an analysis. However, no specific studies detailing these conformational preferences or the relative stabilities of different conformers for this compound are present in the current body of scientific literature.

Molecular Interactions and Binding Affinity Modeling

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is essential for predicting its potential as a therapeutic agent or for other applications. Molecular docking and molecular dynamics simulations are powerful tools for this purpose. These methods can predict the binding modes and estimate the binding affinity of a ligand to a receptor's active site. Such modeling would depend on the conformational data from the aforementioned analysis. At present, there are no published studies that model the molecular interactions or predict the binding affinity of this compound with any specific biological target.

Spectroscopic Property Prediction (Methodological Focus)

Computational methods can be invaluable in predicting and interpreting spectroscopic data. These theoretical predictions can guide experimental work and help in the structural elucidation of newly synthesized compounds.

Theoretical Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can provide theoretical NMR spectra. These predictions are highly sensitive to the molecular geometry, and accurate conformational analysis is a prerequisite. A theoretical study on this compound would involve calculating the chemical shifts for its most stable conformers. Currently, no such theoretical NMR data for this specific compound has been reported.

Simulation of Vibrational Spectra

The simulation of infrared (IR) and Raman spectra provides insights into the vibrational modes of a molecule. These simulations, usually performed using frequency calculations within DFT, can help in the assignment of experimental spectral bands to specific molecular vibrations. A theoretical vibrational analysis of this compound would identify the characteristic frequencies for its functional groups, such as the C=C, C=O, and N-H stretching and bending modes. As with other computational aspects, there is no available research that presents a simulated vibrational spectrum for this compound.

Applications As a Versatile Synthetic Intermediate and Building Block

Precursor for Nitrogen-Containing Heterocyclic Compounds

The unique structural arrangement of 3-(4-Methylanilino)prop-2-enal, an enaminone, makes it an ideal precursor for various cyclization reactions to form heterocyclic rings. The presence of nitrogen and a reactive α,β-unsaturated aldehyde system allows for diverse annulation strategies.

The synthesis of substituted pyridines and their partially saturated analogs, dihydropyridones, can be achieved using this compound as a key synthon. These reactions typically involve condensation with compounds containing an active methylene (B1212753) group. For instance, the reaction with a β-ketoester or a malonic ester derivative in the presence of a suitable catalyst can lead to the formation of a dihydropyridone, which can subsequently be oxidized to the corresponding pyridine.

One-pot synthesis methodologies have been developed for creating polysubstituted dihydropyridone derivatives, highlighting the efficiency of using such building blocks. clockss.orgnih.gov While specific examples starting directly from this compound are not extensively detailed in the provided literature, the general reactivity of enaminones suggests its applicability in similar multi-component reactions to generate highly functionalized pyridine and dihydropyridone cores. nih.govresearchgate.net The general approach involves a cascade of reactions, often including Michael addition and intramolecular condensation, to construct the heterocyclic ring. researchgate.net

Table 1: Synthesis of Pyridine and Dihydropyridone Derivatives

Reactant for this compound Product Type Reaction Type
β-Ketoesters (e.g., Ethyl acetoacetate) Dihydropyridone Condensation/Cyclization
Malononitrile Pyridine Condensation/Cyclization/Aromatization

Quinolines are a significant class of heterocyclic compounds found in numerous natural products and pharmaceuticals. nih.gov The synthesis of quinoline derivatives can be approached through various methods, including the Friedländer synthesis, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Although not a direct application of the Friedländer synthesis, this compound can be envisioned as a precursor in related cyclization strategies. For instance, intramolecular cyclization under acidic conditions could potentially lead to the formation of a quinoline ring, although this would require further functionalization of the aniline (B41778) ring.

More sophisticated approaches involve multi-component reactions where the enamine functionality of this compound can react with other components to build the quinoline scaffold. rsc.orgorganic-chemistry.org The synthesis of bisquinolines, which are molecules containing two quinoline units, often involves the coupling of pre-functionalized quinoline precursors. mdpi.com While direct synthesis from this compound is not explicitly described, its role as a versatile building block suggests its potential in constructing complex quinoline-based architectures. nih.govresearchgate.net

The reaction of α,β-unsaturated aldehydes and ketones with hydrazine and its derivatives is a classical and efficient method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. nih.govresearchgate.net Given its structure as an α,β-unsaturated aldehyde derivative, this compound is an excellent substrate for this transformation.

The reaction proceeds via the initial formation of a hydrazone, followed by an intramolecular Michael addition of the remaining nitrogen atom onto the β-carbon of the double bond, leading to the formation of the five-membered pyrazoline ring. stackexchange.com The use of substituted hydrazines allows for the introduction of various substituents on the nitrogen atom of the pyrazoline ring. japsonline.com This reaction is a cornerstone in the synthesis of a wide variety of pyrazole and pyrazoline derivatives, which are known for their diverse biological activities. mdpi.com

Table 2: Synthesis of Pyrazole and Pyrazoline Derivatives from this compound

Reagent Product Key Reaction Steps
Hydrazine hydrate Pyrazoline Hydrazone formation, intramolecular Michael addition
Phenylhydrazine N-Phenylpyrazoline Hydrazone formation, intramolecular Michael addition

The versatility of this compound extends to the synthesis of more complex, fused heterocyclic systems. An example of such a complex architecture is the chromeno[2,3-b]pyridine scaffold. The synthesis of these compounds often involves multi-step sequences or one-pot multi-component reactions where the pyridine ring is constructed onto a pre-existing chromone or coumarin core. clockss.org

In the context of using this compound, it could react with a suitable hydroxy-substituted aromatic compound, such as a derivative of salicylaldehyde or 4-hydroxycoumarin, in a cascade reaction. nih.gov Such a reaction would likely proceed through an initial condensation to form the pyridine ring, followed by an intramolecular cyclization to form the fused chromene ring. The synthesis of various chromenopyridine isomers has been reported through different synthetic strategies, underscoring the importance of these fused systems in medicinal chemistry. clockss.orgnih.gov

Role in Complex Organic Synthesis

Beyond its use as a direct precursor to simple heterocycles, this compound plays a significant role in the construction of more elaborate and highly substituted molecular frameworks.

The ability of this compound to participate in multi-component reactions (MCRs) makes it a powerful tool for the synthesis of polysubstituted scaffolds in a single step. organic-chemistry.orgresearchgate.net MCRs are highly efficient processes that combine three or more reactants in a one-pot reaction to form a complex product that incorporates structural elements from all the starting materials.

The enamine and aldehyde functionalities of this compound can react sequentially or in a concerted manner with other reagents to build up molecular complexity rapidly. For example, in a reaction involving a nucleophile and another electrophile, this compound can act as a three-carbon building block, leading to the formation of highly substituted acyclic or cyclic compounds. This approach is particularly valuable in the construction of combinatorial libraries for drug discovery, where the ability to generate a diverse range of complex molecules from simple starting materials is highly desirable. mdpi.comresearchgate.net The reactivity of the enaminone system allows for precise control over the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the stereoselective synthesis of complex polysubstituted molecules.

Enantioselective Synthesis of Chiral Molecules

Enantioselective synthesis, also known as asymmetric synthesis, is a critical area of organic chemistry focused on the preparation of chiral molecules in an enantiomerically pure or enriched form. This is vital in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. This control is typically achieved using chiral catalysts, auxiliaries, or reagents that create a diastereomeric transition state, favoring the formation of one enantiomer over the other.

Despite extensive searches, no specific studies or methodologies were found that utilize this compound as a substrate or intermediate for the direct enantioselective synthesis of chiral molecules. Research in this area tends to focus on other classes of substrates for asymmetric transformations.

Preparation of Bioactive Analogues and Scaffolds

The synthesis of analogues of known bioactive compounds is a cornerstone of medicinal chemistry. By systematically modifying a parent structure, chemists can explore structure-activity relationships (SAR), aiming to enhance potency, improve pharmacokinetic properties, or reduce toxicity. This often involves using versatile building blocks that can be readily diversified.

A review of the literature did not yield specific examples where this compound is used as a direct precursor for the preparation of libraries of bioactive analogues or complex molecular scaffolds. While the synthesis of bioactive compounds is a vast field mdpi.comnih.govmdpi.com, the role of this specific compound as a starting material for such endeavors is not documented in available research.

Advanced Synthetic Transformations

Catalytic Allylic Substitution Reactions

Catalytic allylic substitution (or allylic alkylation) is a powerful carbon-carbon and carbon-heteroatom bond-forming reaction. It typically involves the reaction of a nucleophile with an allylic substrate (containing a leaving group) in the presence of a transition metal catalyst, most commonly palladium or iridium. This methodology is fundamental in the synthesis of complex natural products and pharmaceuticals.

There is no specific information available in the scientific literature describing the use of this compound or its derivatives as substrates or nucleophiles in catalytic allylic substitution reactions. Research in this area focuses on substrates with conventional leaving groups, which are not characteristic of this compound's structure nih.gov.

Friedel-Crafts Type Reactions with Related Intermediates

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. It involves two main types: alkylation and acylation. The reaction proceeds via electrophilic aromatic substitution, where an aromatic ring attacks an electrophile, which is typically a carbocation or an acylium ion generated with the help of a Lewis acid catalyst.

No research could be found detailing a Friedel-Crafts type reaction that utilizes an intermediate derived from this compound. The generation of a suitable electrophile from this enamine-aldehyde for a subsequent Friedel-Crafts reaction is a non-standard transformation and is not described in the available literature.

Knoevenagel Condensations for Diversification

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (such as malonic acid derivatives or malononitrile) to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond nih.goveurekaselect.combiomedres.us. As an α,β-unsaturated aldehyde, this compound possesses a carbonyl group and could theoretically serve as the electrophilic partner in a Knoevenagel condensation. This would offer a pathway to extend its carbon skeleton and introduce new functional groups, thereby achieving molecular diversification mdpi.comnih.gov.

However, a search of the chemical literature did not reveal any specific, published examples of Knoevenagel condensation reactions being performed on this compound for the purpose of chemical diversification.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and the development of asymmetric methods to produce enantiomerically pure forms of 3-(4-Methylanilino)prop-2-enal derivatives is a critical area for future research. The presence of a prochiral center in its derivatives invites the application of various asymmetric catalytic strategies.

Organocatalysis: Chiral amines and Brønsted acids have emerged as powerful tools in asymmetric synthesis. For instance, bifunctional organocatalysts could be designed to facilitate the asymmetric reduction of related β-amino nitroolefins, a strategy that could be adapted for the synthesis of chiral β-amino nitroalkanes derived from this compound. This approach offers a direct pathway to chiral building blocks that are valuable in the synthesis of pharmaceuticals and other bioactive molecules.

Transition Metal Catalysis: The development of novel chiral transition metal complexes could enable highly enantioselective transformations. For example, catalytic systems that have proven effective in the asymmetric reduction of imines and enamines could be tailored for the specific substrate of this compound.

A comparative overview of potential asymmetric methodologies is presented in the table below.

Catalytic SystemPotential TransformationExpected Outcome
Chiral Phosphoric AcidsAsymmetric reductionEnantiomerically enriched saturated amines
Chiral Secondary AminesAsymmetric Michael additionChiral functionalized aldehydes
Chiral Metal ComplexesAsymmetric hydrogenationOptically pure saturated amino aldehydes

Integration with Sustainable and Green Chemistry Principles

The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on this compound should prioritize the development of environmentally benign synthetic routes.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. The synthesis of β-enaminones and enamino esters has been successfully achieved using natural catalysts like onion extract, suggesting that similar biocatalytic approaches could be developed for the synthesis of this compound.

Alternative Solvents and Reaction Conditions: The exploration of greener solvents, such as water or bio-based solvents, and solvent-free reaction conditions can significantly reduce the environmental impact of synthetic processes. For instance, the synthesis of polyfunctionally substituted aromatics from enaminones has been demonstrated under solventless conditions over montmorillonite-K-10, a methodology that could be adapted for reactions involving this compound.

The following table summarizes key green chemistry approaches applicable to the synthesis of this compound and its derivatives.

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
Use of Renewable FeedstocksSynthesis from bio-based precursorsReduced reliance on fossil fuels
Atom EconomyCatalytic C-N bond formationMinimized waste generation
Safer Solvents and AuxiliariesUse of water or ethanol as solventReduced toxicity and environmental impact
Design for Energy EfficiencyMicrowave- or ultrasound-assisted synthesisFaster reaction times and lower energy consumption

Exploration of Novel Catalytic Systems

The development of novel and more efficient catalytic systems is crucial for advancing the chemistry of this compound. Research in this area could focus on several promising avenues.

Aminocatalysis: The field of aminocatalysis, which utilizes small organic molecules as catalysts, offers a powerful platform for activating carbonyl compounds. The development of novel pyrrolidine-based catalysts could lead to more efficient and selective methods for the synthesis and functionalization of this compound.

Dual Catalysis: Combining different catalytic modes, such as enamine and transition metal catalysis, can unlock new reaction pathways and enable transformations that are not possible with a single catalyst. This synergistic approach could be employed for the development of novel cross-coupling reactions involving this compound.

Advanced Catalyst Design: The design of catalysts with precisely controlled active sites can lead to enhanced reactivity and selectivity. This includes the development of heterogeneous catalysts for easier separation and recycling, as well as bio-inspired catalysts that mimic the efficiency of enzymes.

Application in Material Science Precursor Development

The unique chemical structure of this compound makes it a promising candidate as a precursor for the development of advanced materials with novel properties.

Polymer Synthesis: The enamine functionality can be exploited in polymerization reactions. For example, enamines derived from cyclic ketones have been used in the synthesis of polyamides. Similarly, this compound could potentially be used as a monomer or a building block for the synthesis of functional polymers with tailored properties. β-Amino acid polymers, for instance, have shown promise in promoting cell adhesion, suggesting potential biomedical applications for polymers derived from this compound.

Heterocyclic Synthesis: Enaminones and enaminonitriles are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. The reactivity of this compound can be harnessed to construct complex heterocyclic scaffolds that may find applications in pharmaceuticals, agrochemicals, and materials science.

The table below outlines potential material science applications for this compound.

Material TypeSynthetic ApproachPotential Application
Functional PolymersPolymerization of the enamine moietyCoatings, adhesives, biomedical materials
Heterocyclic MaterialsCyclization reactionsOrganic electronics, sensors, catalysts
Advanced CompositesIncorporation into polymer matricesEnhanced mechanical or functional properties

Computational Design of Advanced Functional Derivatives

Computational chemistry provides a powerful tool for the rational design of new molecules with desired properties. Density Functional Theory (DFT) and other computational methods can be employed to predict the structural, electronic, and reactive properties of derivatives of this compound.

Predicting Reactivity and Selectivity: DFT calculations can be used to study the reaction mechanisms of various transformations involving this compound, helping to predict the regioselectivity and stereoselectivity of different synthetic routes. This theoretical insight can guide the design of more efficient and selective synthetic strategies.

Designing Novel Functional Molecules: By systematically modifying the structure of this compound in silico, it is possible to design new derivatives with specific electronic, optical, or biological properties. For example, computational screening could identify derivatives with enhanced nonlinear optical properties or improved binding affinity to a biological target.

Understanding Structure-Property Relationships: Computational studies can elucidate the relationship between the molecular structure of this compound derivatives and their macroscopic properties. This fundamental understanding is crucial for the rational design of new materials and functional molecules.

Q & A

Q. How do steric effects from the 4-methylanilino group influence the electronic environment of the α,β-unsaturated aldehyde moiety in this compound?

  • Methodology : UV-Vis spectroscopy reveals bathochromic shifts due to extended conjugation, while cyclic voltammetry measures redox potentials. Computational electron density maps (e.g., Hirshfeld surfaces) highlight hyperconjugative interactions between the methyl group and enal system .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.